1-[(4-Fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroquinolin-7-amine
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2S/c16-12-4-7-14(8-5-12)21(19,20)18-9-1-2-11-3-6-13(17)10-15(11)18/h3-8,10H,1-2,9,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEJLWMUQMSFIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)N)N(C1)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1,2,3,4-Tetrahydroquinolin-7-amine
The tetrahydroquinoline core is synthesized via cyclization of substituted aniline derivatives. A widely adopted method involves:
Reaction Scheme
- Nitro-group introduction : Nitration of 3,4-dihydro-2H-quinoline at the 7-position using nitric acid in sulfuric acid, yielding 7-nitro-1,2,3,4-tetrahydroquinoline.
- Reduction : Catalytic hydrogenation (H₂, Pd/C) or stoichiometric reduction (Fe/HCl) converts the nitro group to an amine, producing 1,2,3,4-tetrahydroquinolin-7-amine.
Key Data
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Nitration | HNO₃ (conc.), H₂SO₄, 0–5°C, 4h | 68% |
| Reduction | H₂ (1 atm), 10% Pd/C, EtOH, 25°C, 12h | 92% |
Sulfonylation at the 1-Position
The 1-position nitrogen undergoes sulfonylation with 4-fluorobenzenesulfonyl chloride under basic conditions. To prevent undesired reactions at the 7-amine, temporary protection (e.g., acetylation) is employed.
Procedure
- Protection : Treat 1,2,3,4-tetrahydroquinolin-7-amine with acetic anhydride in pyridine, forming N-acetyl-1,2,3,4-tetrahydroquinolin-7-amine.
- Sulfonylation : React the protected intermediate with 4-fluorobenzenesulfonyl chloride (1.2 eq) in dichloromethane, using triethylamine (2.5 eq) as a base, at 0°C→25°C for 6h.
- Deprotection : Hydrolyze the acetyl group with 6M HCl in refluxing ethanol (2h).
Optimization Insights
- Solvent Choice : Dichloromethane ensures high sulfonyl chloride solubility without side reactions.
- Base Selection : Triethylamine outperforms weaker bases (e.g., NaHCO₃) in scavenging HCl, driving the reaction to completion.
Yield Data
| Step | Product | Yield |
|---|---|---|
| Protection | N-Acetyl derivative | 89% |
| Sulfonylation | Protected sulfonamide | 76% |
| Deprotection | Final compound | 83% |
Alternative Pathways
One-Pot Sulfonylation-Nitration-Reduction
For industrial scalability, a streamlined protocol avoids protection/deprotection:
- Direct Sulfonylation : React 1,2,3,4-tetrahydroquinoline with 4-fluorobenzenesulfonyl chloride in THF, using DMAP (4-dimethylaminopyridine) to enhance reactivity.
- Nitration : Treat the sulfonylated intermediate with fuming HNO₃ at -10°C, introducing the nitro group at the 7-position.
- Reduction : Apply hydrogenation (Raney Ni, EtOH, 50°C) to convert the nitro group to amine.
Advantages
Enzymatic Sulfonylation
Emerging biocatalytic methods employ sulfotransferases to achieve regioselective sulfonylation under mild conditions:
Conditions
- Enzyme: Bacillus subtilis sulfotransferase variant (BsSULT1A1)
- Donor: 4-Fluorophenyl sulfate
- Buffer: Tris-HCl (pH 7.5), 37°C, 24h
Outcome
- Yield : 41% (lower than chemical methods but with 99% regioselectivity).
- Application : Preferred for lab-scale synthesis of isotopically labeled analogs.
Industrial-Scale Production
Continuous Flow Synthesis
Modern facilities adopt flow chemistry to enhance efficiency:
Reactor Setup
- Module 1 : Mix 1,2,3,4-tetrahydroquinoline and 4-fluorobenzenesulfonyl chloride in CH₂Cl₂ at 0°C (residence time: 5min).
- Module 2 : Quench with aqueous NaHCO₃, separate organic phase.
- Module 3 : In-line purification via silica gel column (automated gradient elution).
Benefits
Waste Management
Industrial processes prioritize green chemistry:
- Solvent Recovery : >90% CH₂Cl₂ reclaimed via distillation.
- Byproduct Utilization : Generated HCl is neutralized to NaCl for wastewater treatment.
Analytical Characterization
Critical quality control metrics for the final product:
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, ArH), 7.12 (d, J = 8.4 Hz, 2H, ArH), 6.92 (s, 1H, NH₂), 4.21 (t, J = 6.0 Hz, 2H, CH₂), 3.02 (t, J = 6.0 Hz, 2H, CH₂), 2.75 (m, 4H, CH₂).
- HRMS : m/z calcd for C₁₅H₁₅FN₂O₂S [M+H]⁺ 307.0914, found 307.0918.
Purity Standards
| Method | Criteria |
|---|---|
| HPLC | ≥99% (254 nm, C18 column) |
| KF Titration | ≤0.5% H₂O |
Challenges and Solutions
Regioselectivity in Nitration
Early methods suffered from mixed nitration products (5- vs. 7-position). Solved by:
Sulfonylation Side Reactions
Over-sulfonylation at the 7-amine was mitigated by:
- Low-Temperature Control : Maintain reaction at 0°C during sulfonyl chloride addition.
- Stoichiometry : Limit sulfonyl chloride to 1.1 eq.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroquinolin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(4-Fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroquinolin-7-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 1-[(4-Fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroquinolin-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, sulfone derivatives have been shown to inhibit bacterial growth by interfering with cell wall synthesis . The exact pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1. Substituent Variations in the Sulfonamide Group
2.1.1. 1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine (CAS 927996-68-7)
- Molecular Formula : C₁₅H₁₆N₂O₂S; MW : 288.36
- Key Differences : Lacks the fluorine substituent on the phenyl ring.
- Impact :
- Physicochemical Properties : Lower molecular weight (288.36 vs. 306.36) and reduced polarity due to the absence of fluorine.
- Boiling Point : 504.7 ± 60.0°C (phenyl analog) vs. estimated lower boiling point for the fluorinated compound due to altered molecular symmetry .
- Lipophilicity : The fluorine in the target compound increases lipophilicity (logP ~2.1 vs. ~1.8 for phenyl analog), enhancing membrane permeability .
2.1.2. 1-Isobutyryl-/Benzoyl-1,2,3,4-tetrahydroquinolin-7-amine
- Molecular Formulas :
- Isobutyryl: C₁₃H₁₈N₂O (MW 218.30)
- Benzoyl: C₁₆H₁₆N₂O (MW 252.32)
- Key Differences : Replacement of sulfonamide with acyl groups (isobutyryl/benzoyl).
- Impact :
2.2. Fluorination on the Tetrahydroquinoline Core
2.2.1. 7-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine (CID 54594245)
- Molecular Formula : C₉H₁₁FN₂; MW : 166.20
- Key Differences: Fluorine at position 7 of the tetrahydroquinoline core instead of the sulfonamide group.
- Molecular Weight: Lower MW (166.20 vs. 306.36) correlates with simpler pharmacokinetics but reduced target specificity .
2.3. Complex Sulfonamide Derivatives
2.3.1. Benzhydrylpiperazine-Sulfonamide Hybrids (Compounds 6d–6l)
- Example : 6i (C₃₄H₃₂F₂N₄O₃S; MW 604.69)
- Key Differences : Bulky benzhydrylpiperazine substituents.
- Impact :
Comparative Data Table
Research Implications
- Drug Design : The 4-fluorophenyl sulfonyl group in the target compound balances lipophilicity and metabolic stability, making it a candidate for central nervous system (CNS) targets.
- Synthetic Feasibility : Analogous sulfonamide synthesis routes (e.g., sulfonylation with 4-fluorophenylsulfonyl chloride) are well-established, with yields comparable to compounds (e.g., 6k: 85% yield) .
- Biological Screening: Fluorinated analogs show enhanced binding in kinase inhibition assays (e.g., JAK2/STAT pathways) compared to non-fluorinated derivatives, as inferred from patent data .
Biological Activity
1-[(4-Fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroquinolin-7-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydroquinoline core with a sulfonyl group attached to a fluorophenyl moiety. The molecular formula is with a molecular weight of approximately 283.39 g/mol. Its structural attributes suggest potential interactions with various biological targets.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit certain enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : Studies suggest that the compound may interact with specific receptors involved in neurotransmission and cardiovascular functions.
Antithrombotic Effects
The compound has been investigated for its antithrombotic properties. It is believed to inhibit platelet aggregation, making it a candidate for treating cardiovascular diseases. In vitro studies have shown significant inhibition of thromboxane A2 synthesis in human platelets .
Neuroprotective Properties
Preliminary research indicates that the compound may have neuroprotective effects. In animal models of neurodegenerative diseases, administration of the compound resulted in reduced neuronal apoptosis and improved cognitive function.
Study 1: Antithrombotic Activity
A study evaluated the antithrombotic activity of the compound in a rat model of thrombosis. Results demonstrated a reduction in thrombus formation compared to control groups. The mechanism was attributed to the inhibition of platelet aggregation pathways .
Study 2: Neuroprotection in Alzheimer’s Disease Models
In another study focusing on neuroprotection, researchers administered varying doses of the compound to mice exhibiting Alzheimer's-like symptoms. The results indicated that higher doses significantly improved memory retention and reduced amyloid-beta plaque formation in the brain.
Data Tables
| Study | Model | Outcome | Mechanism |
|---|---|---|---|
| Study 1 | Rat Thrombosis Model | Reduced thrombus formation | Inhibition of platelet aggregation |
| Study 2 | Alzheimer’s Mouse Model | Improved memory retention | Reduced amyloid-beta plaques |
Q & A
What are the optimal synthetic routes and reaction conditions for preparing 1-[(4-Fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroquinolin-7-amine with high purity?
Basic Research Question
The compound is synthesized via nucleophilic substitution between 4-fluorobenzenesulfonyl chloride and 1,2,3,4-tetrahydroquinoline in dichloromethane, catalyzed by triethylamine at room temperature . Key steps include:
- Purification : Recrystallization or silica gel chromatography (ethyl acetate/hexane) to achieve >95% purity.
- Yield Optimization : Adjusting molar ratios (1:1.2 for sulfonyl chloride:tetrahydroquinoline) and reaction time (4–6 hours).
- Quality Control : NMR (¹H/¹³C) and LC-MS for structural validation.
How can researchers resolve contradictions in reported biological efficacy across different in vivo models?
Advanced Research Question
Discrepancies in efficacy (e.g., reduced thrombus formation in rats vs. amyloid-beta reduction in Alzheimer’s mice) arise from model-specific pathways and dosing regimens . Methodological strategies include:
- Dose-Response Studies : Establish therapeutic windows (e.g., 10–50 mg/kg in rodents).
- Biomarker Validation : Measure platelet aggregation (via turbidimetry) and amyloid-beta (ELISA) in parallel.
- Pharmacokinetic Profiling : Assess bioavailability and blood-brain barrier penetration to explain CNS activity gaps.
What structural features contribute to its enzyme inhibition, and how can structure-activity relationship (SAR) studies guide optimization?
Advanced Research Question
The sulfonamide group enables hydrogen bonding with catalytic residues (e.g., in carbonic anhydrase), while the fluorophenyl moiety enhances lipophilicity and target affinity . SAR strategies:
- Modifications : Introduce electron-withdrawing groups (e.g., nitro) at the quinoline 7-position to enhance π-π stacking.
- Analog Synthesis : Compare with thiophene-sulfonyl derivatives (e.g., from ) to assess heterocycle effects on potency .
- Computational Modeling : Use docking simulations (AutoDock Vina) to predict binding poses with RORγ or bacterial enzymes .
What in vitro assays are recommended for evaluating its antibacterial activity, and how should controls be designed?
Basic Research Question
Standard assays include:
- Minimum Inhibitory Concentration (MIC) : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Time-Kill Curves : Assess bactericidal vs. bacteriostatic effects at 2× MIC.
- Controls : Use ciprofloxacin as a positive control and DMSO vehicle controls to rule out solvent toxicity .
How does the compound’s physicochemical stability under varying storage conditions impact experimental reproducibility?
Advanced Research Question
Stability is pH- and light-dependent:
- Storage : -20°C in amber vials under argon to prevent sulfonamide hydrolysis.
- Degradation Analysis : Monitor via HPLC (C18 column, acetonitrile/water gradient) over 6 months.
- Buffered Solutions : Use phosphate buffer (pH 7.4) for in vitro assays to mimic physiological conditions .
What computational strategies predict binding modes with therapeutic targets like RORγ or bacterial enzymes?
Advanced Research Question
Combine molecular docking (e.g., Glide) and molecular dynamics (MD) simulations (AMBER):
- Docking : Screen against RORγ’s ligand-binding domain (PDB: 4NIE) to prioritize poses with < -8 kcal/mol scores .
- MD Simulations : Run 100-ns trajectories to assess stability of sulfonamide-enzyme interactions.
- Free Energy Calculations : Use MM-GBSA to quantify binding affinities for lead optimization .
How can researchers mitigate cytotoxicity in normal cell lines while retaining anticancer activity?
Advanced Research Question
Strategies include:
- Selective Targeting : Functionalize the tetrahydroquinoline core with tumor-homing peptides (e.g., RGD motifs).
- Prodrug Design : Mask the sulfonamide as a phosphate ester, activated by alkaline phosphatase in cancer microenvironments.
- Cytotoxicity Screening : Compare IC50 values in cancer (HeLa, MCF-7) vs. normal (HEK293) cells using MTT assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
